5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine
CAS No.: 26179-16-8
Cat. No.: VC11826774
Molecular Formula: C15H11ClN4S
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26179-16-8 |
|---|---|
| Molecular Formula | C15H11ClN4S |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H11ClN4S/c16-11-6-8-12(9-7-11)19-20-14-13(18-15(17)21-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
| Standard InChI Key | OGLXTLILXBPUFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)Cl |
Introduction
The compound 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine is a complex organic molecule featuring a diazenyl linkage between a chlorophenyl group and a thiazole ring, which is further substituted with a phenyl group. Despite the lack of specific literature directly focused on this compound, understanding its components and similar structures can provide insights into its potential properties and applications.
Synthesis Methods
While specific synthesis details for 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine are not available, similar compounds often involve the following steps:
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Formation of the thiazole ring: This can be achieved through the reaction of a suitable aldehyde with a thioamide or thiourea derivative.
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Introduction of the diazenyl group: Typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
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Attachment of the phenyl group: Could involve a Friedel-Crafts acylation or a Suzuki coupling reaction.
Biological Activity
Compounds with similar structures, such as thiazoles and diazenyl derivatives, have shown various biological activities:
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Antimicrobial activity: Thiazoles are known for their antimicrobial properties, which could be enhanced by the presence of a diazenyl group.
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Anticancer activity: Some diazenyl compounds have been studied for their potential anticancer effects, though specific data on this compound is lacking.
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Anti-inflammatory activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties, which might be relevant depending on the compound's specific structure and substitutions.
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the structure of organic compounds. For 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine, these techniques would help confirm the presence of the thiazole ring, the diazenyl linkage, and the phenyl groups.
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